molecular formula C11H13BrO2 B1284239 4-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 215453-84-2

4-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No. B1284239
M. Wt: 257.12 g/mol
InChI Key: KFYXVTLWTKYPLL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of phenoxy ethers with a tetrahydropyran moiety. It is characterized by the presence of a bromine atom on the phenyl ring, which is connected through an oxygen atom to the tetrahydropyran ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives has been explored in several studies. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a nickel-catalyzed coupling reaction has been reported, which could provide insights into the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran . Additionally, a synthetic route for 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol has been designed, which involves etherification and debenzylation steps that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods such as Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular geometry, stability, and electronic properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The presence of the bromine atom is likely to influence the electronic distribution within the molecule, which can be analyzed through HOMO-LUMO studies and molecular electrostatic potential (MEP) calculations .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyran derivatives has been studied in the context of pyrolysis kinetics. The gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, has been examined, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law . These studies suggest that the compound can undergo thermal elimination to yield dihydropyran and the corresponding substituted phenol. The reaction mechanism involves a four-membered cyclic transition state, with the rate constants being influenced by the substituents on the phenoxy ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran can be inferred from related studies on tetrahydropyran derivatives. The spectroscopic properties, such as FT-IR and UV-Vis spectra, can provide information on the functional groups and electronic transitions within the molecule . Theoretical calculations, including NBO analysis and first hyperpolarizability, can be used to assess the stability and potential nonlinear optical properties of the compound . Additionally, the antimicrobial evaluation of pyran derivatives indicates that these compounds may exhibit biological activity, which could be relevant for the compound .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : This compound is a halogenated heterocycle that is used as a building block in organic synthesis .
    • Methods of Application : It may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
    • Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various other compounds, depending on the specific reactions and conditions used .
  • Safety Data Sheet Production

    • Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used in the production of safety data sheets .
    • Methods of Application : The compound’s properties are analyzed and documented in a safety data sheet, which provides information about handling, storage, and emergency measures in case of an accident .
    • Results or Outcomes : The production of a safety data sheet for this compound helps ensure safe handling and use of the compound in various applications .
  • Production of 4-Bromo-Phenol

    • Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” can be used to produce 4-bromo-phenol .
    • Methods of Application : The production process involves a reaction that occurs at a temperature of 20°C .
    • Results or Outcomes : The outcome of this application is the production of 4-bromo-phenol, which has its own set of uses in various industries .
  • Synthesis of 2-(4-Lithiophenoxy)-Tetrahydro-2H-Pyran and 4-(Tetrahydropyranyloxymethyl)Phenyl Magnesium Bromide

    • Summary of Application : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific reactions and conditions used .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific reactions and conditions used .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

4-(4-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXVTLWTKYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584169
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)tetrahydro-2H-pyran

CAS RN

215453-84-2
Record name 4-(4-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4.0 mL of diethyl-azodicarboxylate in 20 mL of dry tetrahydrofuran was added at 5° C. to a stirred solution of 3.5 g of 4-bromo-phenol, 2.4 mL of 4-hydroxy-tetrahydropyran and 6.6 g triphenylphosphine in 75 mL of tetrahydrofuran within 30 minutes. Stirring was continued at room temperature for 72 hours. The solvent was evaporated in vacuo and the residue chromatographed on silica gel (ethyl acetate) yielding 5.6 g of 4-(4-bromo-phenoxy)-tetrahydropyran as a white solid. M.p. 53-55° C., EI-MS: 256 (M+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (15.0 g), tetrahydropyran-4-ol (9.Og) and triphenylphosphine (23.08 g) in THF (100 ml) was added dropwise at 0° C. diethyl azodicarboxylate (40% toluene solution) (38.3 g), and the mixture was stirred at room temperature for 3 days and concentrated under reduced pressure. To the residue was added diethylether, and precipitated crystals were removed by filtration. The filtrate was concentrated, and the residue was dissolved in ethyl acetate. The solution was washed with 1N sodium hydroxide solution (×3) and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give colorless crystals of 4-(4-bromophenyloxy)tetrahydropyran (15.94 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.08 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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